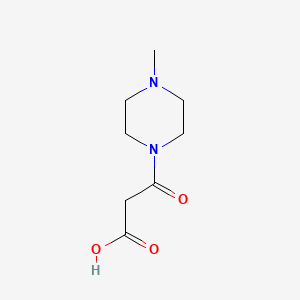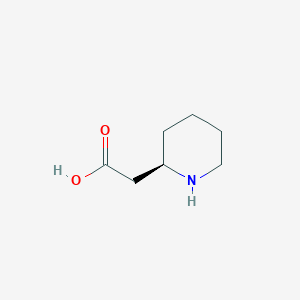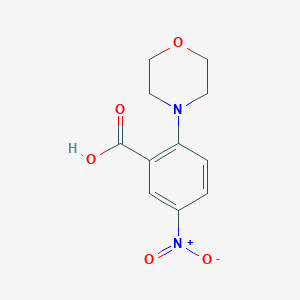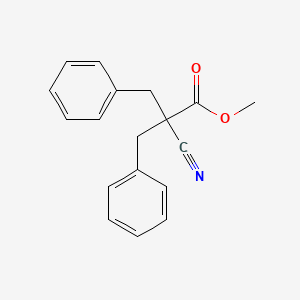
6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Overview
Description
“6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 6-(Piperidino)nicotinic acid .
Synthesis Analysis
The synthesis of compounds similar to “6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” has been reported in various studies. For instance, a class of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid has been synthesized and their structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1 H NMR and 13 C NMR) and mass spectrometry (MS) .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculation . The molecular electrostatic potential and frontier molecular orbitals of the compounds were further studied using DFT .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies. For example, the reference standard N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its demethylated precursor were synthesized from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” include a molecular weight of 206.24 and a melting point of 209-213 °C .Scientific Research Applications
Antifungal Applications
This compound has been synthesized as part of a new series of molecules with potential antifungal properties. The synthesis involves intramolecular cyclization mediated by polyphosphoric acid, aiming to create agents that can combat fungal infections .
Antibacterial Activity
Derivatives of this compound have shown a wide range of pharmacological profiles, including antibacterial activities. This makes them valuable in the research and development of new antibiotics that can be used to treat various bacterial infections .
Antitumor Properties
The compound’s derivatives are also being explored for their antitumor activities. Research in this area could lead to the development of new cancer therapies, particularly those targeting specific types of tumors .
Neuroinflammation Imaging
A derivative of this compound has been used to develop a fluorine-18 labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This is significant for studying neuroinflammation and its role in neurodegenerative diseases like Alzheimer’s disease .
Synthesis of Complex Molecules
The compound serves as a building block in the synthesis of complex molecules with various biological activities. It’s used in the preparation of compounds that can complex with metal ions and self-assemble, which is crucial in materials science and nanotechnology .
Leukemia Treatment Research
It has been structurally characterized in the form of its piperazin-1-ium salt, which is related to therapeutic agents like Imatinib used to treat leukemia. This highlights its importance in pharmaceutical research and drug development .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to tuberculosis infection.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra .
properties
IUPAC Name |
6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-7-14(5-4-12-8)10-3-2-9(6-13-10)11(15)16/h2-3,6,8,12H,4-5,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVSPPNHLWAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378095 | |
| Record name | 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid | |
CAS RN |
889957-83-9 | |
| Record name | 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



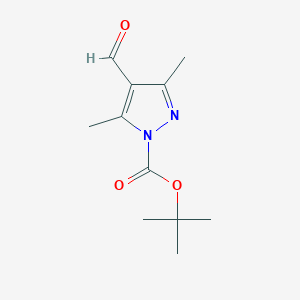

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)

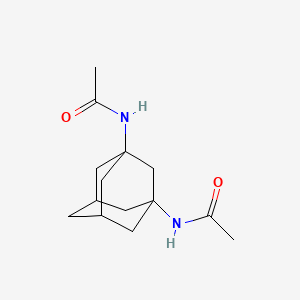



![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)
![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)
